molecular formula C20H26BrClN4O2 B5768709 N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride CAS No. 466685-65-4

N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride

Cat. No. B5768709
CAS RN: 466685-65-4
M. Wt: 469.8 g/mol
InChI Key: OXLWQZGIENIEEB-REHAKMGWSA-N
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Description

The study of hydrazone compounds, including those with bromo, methoxy, and other substituents, is significant in medicinal chemistry and materials science due to their diverse biological activities and potential applications in catalysis and materials engineering. These compounds are synthesized via condensation reactions of hydrazides with aldehydes or ketones, offering a versatile approach to a wide range of functionalized molecules.

Synthesis Analysis

Hydrazone compounds, similar to the specified chemical, are typically synthesized through condensation reactions involving an appropriate hydrazide and an aldehyde or ketone containing the desired substituents. The process involves the formation of a Schiff base linkage (C=N bond), which is a fundamental step in the synthesis of these compounds (Dan Qu et al., 2015).

Molecular Structure Analysis

Scientific Research Applications

Synthesis and Characterization

The compound N'-(4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene)carbonohydrazonic diamide hydrochloride has been synthesized and characterized in various studies. A notable synthesis involved the preparation of benzohydrazone compounds N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide (H₂L) and the subsequent creation of an oxovanadium complex [VOL(AHA)]. The study provided insights into the compound's molecular structure and its potential urease inhibitory activities against Helicobacter pylori urease, demonstrating a significant inhibition at a concentration of 100 μmol·L(-1) (Qu et al., 2015).

Antibacterial Properties

Research has demonstrated the antibacterial potential of compounds related to N'-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride. Oxidovanadium(V) complexes incorporating similar hydrazone ligands showed effective antibacterial activity against bacteria such as Bacillus subtilis, Escherichia coli, Pseudomonas putida, and Staphylococcus aureus. The presence of halide-containing hydrazone in the complexes may enhance antibacterial activity (Cai et al., 2020).

Catalytic Properties

Several studies have focused on the catalytic properties of complexes derived from similar hydrazone compounds. For instance, two dioxomolybdenum(VI) complexes with hydrazone ligands exhibited effective catalytic activity in the oxidation of various olefins. The coordination of the metal atoms to the ligands in an octahedral geometry contributes to the complexes' catalytic performance (Peng, 2016).

Crystal Structures and Molecular Interactions

The crystal structures of compounds related to N'-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride have been extensively studied. For instance, two new hydrazone compounds, 3-bromo-N′-(2-hydroxy-5-methoxybenzylidene)benzohydrazide (1) and 4-hydroxy-3-methoxy-N′-(2-hydroxy-5-methoxybenzylidene)benzohydrazide (2), derived from 5-methoxysalicylaldehyde, were characterized by means of infrared and 1H NMR spectroscopy and single crystal X-ray diffraction (Zong & Wu, 2013).

Potential Bioactive Applications

Schiff base compounds structurally similar to the compound have shown potential bioactive applications. For example, compounds like N'-(2-hydroxy-3-methoxybenzylidene)-4-tert-butylbenzohydrazide have been synthesized and demonstrated remarkable activities in antibacterial, antifungal, antioxidant, and cytotoxic arenas. Their ability to interact with DNA suggests a potential for further exploration in therapeutic applications (Sirajuddin et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that its biological activity, if any, could be related to its structural features, such as the carbonohydrazonic diamide group or the bromo- and methoxy-substituted benzyl groups .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it, and it should be used only for intended purposes .

Future Directions

The future directions for research on this compound are not specified in the available resources. Given its complex structure, it could be of interest in various fields of chemistry and materials science . Further studies could explore its potential applications and investigate its physical, chemical, and biological properties in more detail .

properties

IUPAC Name

2-[(E)-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN4O2.ClH/c1-11-13(3)19(21)14(4)12(2)16(11)10-27-17-7-6-15(8-18(17)26-5)9-24-25-20(22)23;/h6-9H,10H2,1-5H3,(H4,22,23,25);1H/b24-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLWQZGIENIEEB-REHAKMGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1COC2=C(C=C(C=C2)C=NN=C(N)N)OC)C)C)Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=C1COC2=C(C=C(C=C2)/C=N/N=C(N)N)OC)C)C)Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride
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N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride
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N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride
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N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride
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N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride
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N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride

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